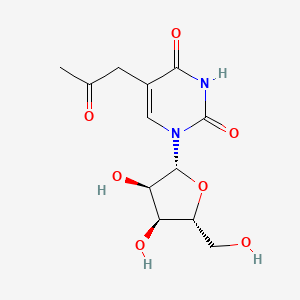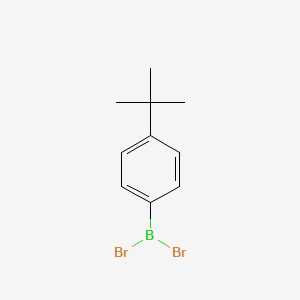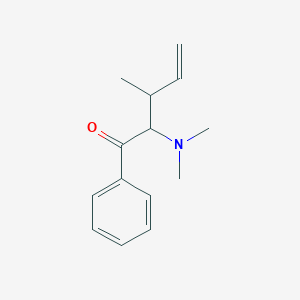![molecular formula C11H15BrClN B14437727 1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride CAS No. 75239-77-9](/img/structure/B14437727.png)
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride is an organic compound that features a bromophenyl group attached to an aziridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride typically involves the reaction of 2-bromobenzyl chloride with ethylamine to form the intermediate 2-bromobenzyl ethylamine. This intermediate is then cyclized to form the aziridinium ion. The reaction conditions often require a polar solvent such as acetonitrile and a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form corresponding aziridine oxides.
Reduction: Reduction reactions can convert the aziridinium ion to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted aziridines.
Oxidation: Products include aziridine oxides.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride involves its interaction with nucleophiles and electrophiles. The aziridinium ion is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This reactivity is harnessed in various applications, including drug development and chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-1-ethylaziridin-1-ium chloride
- 1-[(2-Fluorophenyl)methyl]-1-ethylaziridin-1-ium chloride
- 1-[(2-Iodophenyl)methyl]-1-ethylaziridin-1-ium chloride
Uniqueness
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Eigenschaften
CAS-Nummer |
75239-77-9 |
|---|---|
Molekularformel |
C11H15BrClN |
Molekulargewicht |
276.60 g/mol |
IUPAC-Name |
1-[(2-bromophenyl)methyl]-1-ethylaziridin-1-ium;chloride |
InChI |
InChI=1S/C11H15BrN.ClH/c1-2-13(7-8-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LNWVLTAVNNGCRA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CC1)CC2=CC=CC=C2Br.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



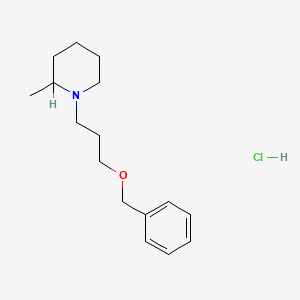
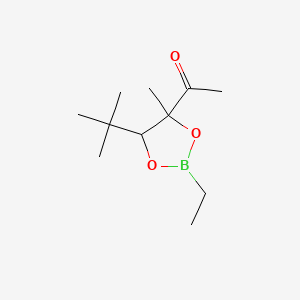

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
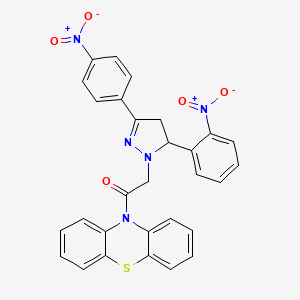
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
